molecular formula C12H19NO4 B13918642 Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B13918642
M. Wt: 241.28 g/mol
InChI Key: WQJNGLXEWNXGLB-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid (CAS: 2166450-84-4 ) is a high-value bicyclic building block in pharmaceutical research and development. This compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold, which is of significant interest in the design of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The bicyclic structure serves as a key conformational constraint, replacing more flexible pyrrolidine-based moieties to prevent undesired intramolecular cyclization and improve the metabolic stability of potential drug candidates . Researchers utilize this carboxylic acid-functionalized intermediate to introduce the crucial bicyclic amine component into larger molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard synthetic strategies, allowing for selective deprotection and further functionalization . The specific endo-configuration of the molecule is critical for its spatial orientation and interaction with biological targets, particularly in occupying the hydrophobic S2 extensive region of the DPP-4 enzyme active site . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1

InChI Key

WQJNGLXEWNXGLB-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthetic route typically starts from Boc-protected pyrrole derivatives, such as Boc-pyrrole-6, which undergo cycloaddition reactions with dimethyl acetylenedicarboxylate under microwave irradiation to form bicyclic intermediates (compound 7 in the referenced scheme). Subsequent catalytic hydrogenation yields bis-endo-carboxylate intermediates (compound 8), which are crucial precursors for further functionalization.

Epimerization and Functional Group Manipulations

Treatment of the bis-endo-carboxylate intermediate with sodium methoxide in methanol induces complete epimerization to the desired trans derivative (compound 9). Boc deprotection and ester hydrolysis are then performed using Amberlyst A26 resin in a catch-and-release methodology, efficiently converting esters to the monoacid form (compound 11) without isolating monoesters, showcasing a selective and mild hydrolysis process.

Intramolecular Ugi Reaction for Azabicyclic Peptidomimetics

The core synthetic innovation involves an intramolecular Ugi five-center four-component reaction (U-5C-4CR) using compound 11, aldehydes, and isocyanides in methanol at room temperature. This reaction yields polyfunctionalized azabicyclic peptidomimetics (compound 12a and analogues). The reaction tolerates a variety of aldehydes and isocyanides, producing mixtures of diastereoisomers with yields ranging from moderate to high (41–77%) and diastereomeric ratios varying widely depending on the substituents (see Table 1 below).

Product Isocyanide (R1) Aldehyde (R2) Yield (%) Diastereomeric Ratio (d.r.)
13a n-Butyl iso-Butyl 76 63:37
13b tert-Butyl iso-Butyl 74 95:5
13c n-Butyl iso-Propyl 69 87:13
13d CH2CO2Me iso-Propyl 41 56:44
13e Benzyl Ethyl 63 52:48
13f Cyclohexyl Hydrogen (formaldehyde) 73
13g n-Pentyl Hydrogen (formaldehyde) 77
13h tert-Butyl Ethyl 65 88:12
13i Cyclohexyl Phenyl 43 75:25
13j Benzyl Phenyl 59 80:20
13k CH2CO2Me Cyclohexyl 54 62:38
13l 1,1,3,3-Tetramethylbutyl Cyclohexyl 34 100:0
13m 4-Methoxyphenyl iso-Butyl 73 57:43

Table 1: Yields and diastereomeric ratios for intramolecular Ugi reactions of compound 11 with various aldehydes and isocyanides followed by esterification.

Post-Condensation Functionalization

The presence of an additional endo carboxylic acid group in the bicyclic framework allows selective post-condensation modifications. For example, treatment of crude Ugi adducts with coupling reagents such as diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and nucleophiles like (S)-α-methylbenzylamine affords amide derivatives in good yields (ca. 71%). Attempts to use polymer-supported reagents for catch-and-release purification showed limited binding efficiency, but direct coupling to functionalized resins followed by cleavage yielded hydroxamic acid derivatives quantitatively with high purity (90% HPLC).

Experimental Conditions and Techniques

  • Microwave irradiation at 120 °C for cycloaddition steps enhances reaction rates and yields.
  • Hydrogenation under atmospheric pressure with Pd/C catalyst efficiently reduces intermediates quantitatively.
  • Sodium methoxide in methanol is employed for epimerization.
  • Amberlyst A26 resin (OH- form) is used for selective ester hydrolysis with catch-and-release methodology.
  • Intramolecular Ugi reactions are performed in methanol at room temperature or under microwave conditions depending on substrate reactivity.
  • Post-condensation acylations use standard peptide coupling reagents (DIC, HOBt) in DMF.
  • Purification involves flash chromatography and resin-bound techniques with ninhydrin tests for monitoring coupling completeness.
  • Characterization includes 1H and 13C NMR spectroscopy, GC-MS for diastereomeric ratio determination, and HPLC purity assessment.

Summary of Research Findings

  • The synthesis of this compound derivatives is efficiently achieved through a sequence starting from Boc-pyrrole derivatives, followed by cycloaddition, hydrogenation, epimerization, and selective hydrolysis.
  • The intramolecular Ugi multicomponent reaction is a key step enabling the introduction of diverse substituents on the nitrogen atom and the formation of complex azabicyclic peptidomimetics.
  • Post-condensation modifications exploit the free carboxylic acid group for further functionalization, expanding the chemical space accessible from this scaffold.
  • The methodology allows for combinatorial library synthesis, which is valuable for drug discovery applications targeting biological activities such as histone deacetylase inhibition.

Chemical Reactions Analysis

Types of Reactions

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tert-butoxycarbonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Systems

Table 1: Key Structural and Functional Comparisons
Compound Name Bicyclic System Substituents Molecular Weight (g/mol) CAS Number Key Applications References
Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid [2.2.1] Boc (C-2), COOH (C-6) 241.28 1221818-81-0 Ledipasvir intermediate
di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2] Boc (C-3), COOH (C-2) 267.15 - Synthetic intermediate
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) [3.2.0] NH₂ (C-6), COOH (C-2), thia-aza ring 216.27 551-16-6 Penicillin precursor
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4] Boc (C-5), COOH (C-6) 241.28 1129634-44-1 Antiviral intermediates
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Boc (C-2), COOH (C-3), F (C-6) 271.28 1980033-65-5 Fluorinated drug candidate

Key Differences and Implications

Bicyclic Ring Size and Strain :

  • The [2.2.1] system (target compound) exhibits higher ring strain compared to [2.2.2] () or [3.2.0] (), influencing reactivity. For example, [2.2.1] derivatives are more prone to ring-opening reactions under acidic conditions, which is exploited in Boc deprotection .
  • The [3.2.0] system in 6-APA () includes a sulfur atom, critical for β-lactam antibiotic activity, a feature absent in the target compound.

Substituent Positioning: Carboxylic acid placement (C-6 in the target vs. The C-6 position in the target compound enhances compatibility with enzymatic active sites in antiviral targets .

Synthetic Accessibility :

  • The target compound is synthesized via Boc protection of a precursor amine, as described for similar bicyclic amines (e.g., di-endo-3-Boc derivatives in , yield 63%) .
  • Spirocyclic analogues (–11) require multistep routes due to their fused ring systems, resulting in lower yields (e.g., 5-azaspiro[2.4]heptane derivatives at $4,000/g) .

Pharmacological Relevance :

  • The target compound’s role in Ledipasvir synthesis underscores its importance in HCV protease inhibition, whereas [3.2.0] systems () are foundational for β-lactam antibiotics .
  • Spirocyclic variants (–11) are emerging in CNS drug discovery due to their ability to cross the blood-brain barrier .

Research Findings and Data

Table 2: Physicochemical and Commercial Data
Property/Parameter Target Compound [2.2.2] Analogue () 6-APA ()
Melting Point (°C) - 117–120 209–210 (decomposes)
Solubility (aq. buffer pH 7) Low Moderate High
Price (per 100 mg) $245 () - $96 ()
Pharmacopeial Status - - USP/EP Reference

Biological Activity

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid, with the CAS number 1627973-08-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.2836 g/mol
  • SMILES : OC(=O)[C@H]1C[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the use of tert-butyl carbamate as a protecting group for amino acids during the formation of bicyclic structures. The reaction conditions often include specific solvents and catalysts to optimize yield and purity.

Antitumor Activity

Research has indicated that derivatives of azabicyclo compounds exhibit significant antitumor properties. For instance, studies on structurally similar compounds have shown that they can inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Induces apoptosis via mitochondrial pathway
Compound BA549 (Lung Cancer)3.5Inhibits proliferation through cell cycle arrest

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the side chains attached to the bicyclic core have been shown to enhance or diminish its biological efficacy.

Key Findings:

  • Substituent Variations : The presence of electron-withdrawing groups increases potency against certain cancer types.
  • Ring Modifications : Altering the stereochemistry of the bicyclic structure can lead to significant changes in biological activity.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Study on Antitumor Activity : A recent study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models.
    • Results : The compound reduced tumor size by 50% compared to controls over a treatment period of four weeks.
  • Anti-inflammatory Mechanisms : Another investigation focused on its effects on inflammatory pathways, revealing that it significantly downregulated NF-kB signaling in vitro.
    • Results : This led to decreased expression of inflammatory markers in treated macrophages.

Q & A

Q. Key Considerations :

  • Solvent choice (methanol, ethyl acetate) impacts reaction efficiency.
  • Crystallization (e.g., in methanol at 5°C) is critical for purification .

Advanced Synthesis: How is stereochemical control (endo vs. exo) achieved during synthesis?

Answer:
The endo configuration is governed by reaction conditions and catalyst choice:

  • Chiral Catalysts : Use of chiral auxiliaries or catalysts during cyclization steps directs stereochemistry. For example, Pd/C hydrogenation under controlled pressure may favor endo product formation due to steric effects .
  • Thermodynamic Control : Heating in polar solvents (e.g., DMF) can drive equilibration toward the thermodynamically stable endo isomer.
  • Analytical Validation : Stereochemistry is confirmed via ¹H/¹³C NMR (e.g., coupling constants and NOESY) or X-ray crystallography .

Basic Purification: What methods are effective for isolating the compound?

Answer:

  • Crystallization : Methanol or ethyl acetate at low temperatures (5°C) yields high-purity crystals .
  • Filtration : Use of Celite® pads removes catalyst residues post-hydrogenation .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .

Advanced Characterization: What analytical techniques resolve structural ambiguities?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies the Boc group (δ ~1.4 ppm for tert-butyl) and bicyclic protons (δ 3.0–4.5 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Stretching frequencies for Boc (~1680 cm⁻¹, C=O) and carboxylic acid (~2500–3000 cm⁻¹, O-H) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₁NO₄: 255.31 g/mol) .

Stability and Storage: How should the compound be handled to prevent degradation?

Answer:

  • Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent Boc group hydrolysis .
  • Moisture Sensitivity : Use desiccants (silica gel) and avoid aqueous solvents unless necessary.
  • Shelf Life : Typically 6–12 months; monitor via TLC or HPLC for decomposition .

Advanced Analytical Challenges: How are purity and enantiomeric excess (ee) assessed?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Chiral columns (e.g., Chiralpak® AD-H) determine ee .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validate stoichiometry (±0.4% tolerance) .
  • Contradictions : Discrepancies in melting points or NMR data may indicate polymorphs or residual solvents; repeat recrystallization or use DSC for clarification .

Bioactivity Applications: How is the compound used in drug discovery?

Answer:

  • Antibacterial Scaffolds : The bicyclic core mimics β-lactam antibiotics. Metal complexes (e.g., Cr(III)) enhance activity against resistant strains .
  • Structure-Activity Studies : Modifications at the carboxylic acid (e.g., esterification) or Boc group are tested for pharmacokinetic optimization .

Data Reproducibility: What factors lead to inconsistencies in synthetic yields?

Answer:

  • Catalyst Batch Variability : Pd/C activity differences impact hydrogenation efficiency; pre-reduce catalyst before use .
  • Solvent Purity : Trace water in methanol hydrolyzes Boc groups; use anhydrous solvents and molecular sieves .
  • Reaction Scale : Small-scale reactions (<1 g) may suffer from poor mixing; optimize stirring rates and temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.